2-Hydroxy-4-methylpentanenitrile
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Overview
Description
2-Hydroxy-4-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN). This compound is optically active and can be produced using specific enzymes like (S)-hydroxynitrile lyase from Manihot esculenta .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketonesFor example, the addition of hydrogen cyanide to 4-methylpentan-2-one results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate aldehydes or ketones under controlled conditions to ensure safety and maximize yield. The reaction is usually carried out in the presence of a base to facilitate the addition of the cyanide ion to the carbonyl compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylpentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used to reduce the nitrile group to an amine.
Major Products Formed
Oxidation: 2-Oxo-4-methylpentanenitrile
Reduction: 2-Hydroxy-4-methylpentylamine
Substitution: 2-Chloro-4-methylpentanenitrile
Scientific Research Applications
2-Hydroxy-4-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s optically active nature makes it useful in studying enzyme-catalyzed reactions and stereochemistry.
Medicine: It can be used in the development of pharmaceuticals, particularly those involving nitrile and hydroxyl functionalities.
Industry: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methylpentanenitrile involves its functional groups:
Hydroxyl Group: Participates in hydrogen bonding and can undergo oxidation or substitution reactions.
Nitrile Group: Acts as an electrophile and can be reduced to form amines or undergo nucleophilic addition reactions
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpentanenitrile: Similar structure but with a different position of the hydroxyl group.
2-Hydroxy-4-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-4-methylhexanenitrile: Similar structure but with a longer carbon chain
Uniqueness
2-Hydroxy-4-methylpentanenitrile is unique due to its specific combination of functional groups and its optically active nature, which makes it particularly useful in stereochemical studies and enzyme-catalyzed reactions .
Properties
IUPAC Name |
2-hydroxy-4-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)3-6(8)4-7/h5-6,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDYBJHNGGTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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